Cas no 902837-63-2 (2-(4-Trifluoromethoxyphenyl)Propionic Acid)

2-(4-Trifluoromethoxyphenyl)Propionic Acid is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₁₀H₉F₃O₃. This compound features a trifluoromethoxy substituent on the phenyl ring, enhancing its electron-withdrawing properties and influencing its reactivity. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The presence of the trifluoromethoxy group improves metabolic stability and lipophilicity, making it valuable for optimizing drug candidates. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically supplied as a white to off-white crystalline powder, soluble in organic solvents like ethanol and dimethyl sulfoxide.
2-(4-Trifluoromethoxyphenyl)Propionic Acid structure
902837-63-2 structure
Product Name:2-(4-Trifluoromethoxyphenyl)Propionic Acid
CAS No:902837-63-2
MF:C10H9F3O3
MW:234.1719
MDL:MFCD04117955
CID:4728744
PubChem ID:19908476
Update Time:2025-11-07

2-(4-Trifluoromethoxyphenyl)Propionic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Trifluoromethoxyphenyl)Propionic Acid
    • 2-[4-(trifluoromethoxy)phenyl]propanoic acid
    • 2-(4-(TRIFLUOROMETHOXY)PHENYL)PROPANOIC ACID
    • AT30799
    • 2-(4-trifluoromethoxyphenyl)propionic acid, AldrichCPR
    • 902837-63-2
    • SCHEMBL9680427
    • I+/--Methyl-4-(trifluoromethoxy)benzeneacetic acid
    • AKOS010488644
    • EN300-1935288
    • DTXSID001243172
    • MDL: MFCD04117955
    • Inchi: 1S/C10H9F3O3/c1-6(9(14)15)7-2-4-8(5-3-7)16-10(11,12)13/h2-6H,1H3,(H,14,15)
    • InChI Key: BEBMIASBVSVAQI-UHFFFAOYSA-N
    • SMILES: FC(OC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C(=O)O[H])C([H])([H])[H])(F)F

Computed Properties

  • Exact Mass: 234.05037863g/mol
  • Monoisotopic Mass: 234.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 269.3±40.0 °C at 760 mmHg
  • Flash Point: 116.7±27.3 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

2-(4-Trifluoromethoxyphenyl)Propionic Acid Security Information

2-(4-Trifluoromethoxyphenyl)Propionic Acid Pricemore >>

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Additional information on 2-(4-Trifluoromethoxyphenyl)Propionic Acid

2-(4-Trifluoromethoxyphenyl)Propionic Acid: A Comprehensive Overview

The compound with CAS No. 902837-63-2, commonly referred to as 2-(4-Trifluoromethoxyphenyl)Propionic Acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in various industries. The trifluoromethoxy group attached to the phenyl ring introduces interesting electronic and steric properties, making it a valuable component in drug discovery and material science.

Recent studies have highlighted the importance of 2-(4-Trifluoromethoxyphenyl)Propionic Acid in medicinal chemistry. Researchers have explored its role as a building block for synthesizing bioactive compounds. For instance, the trifluoromethoxy group is known to enhance the lipophilicity of molecules, which is crucial for improving drug absorption and bioavailability. This property has led to its use in designing novel antidepressants and anti-inflammatory agents.

In addition to its pharmaceutical applications, 2-(4-Trifluoromethoxyphenyl)Propionic Acid has been investigated for its potential in agrochemicals. The compound's ability to modulate plant growth hormones has shown promise in developing eco-friendly pesticides and herbicides. Recent advancements in green chemistry have emphasized the importance of sustainable synthesis methods, and this compound serves as a model for such approaches.

The synthesis of 2-(4-Trifluoromethoxyphenyl)Propionic Acid involves a multi-step process that typically includes nucleophilic aromatic substitution or coupling reactions. The introduction of the trifluoromethoxy group requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized these processes, leading to more efficient and scalable production methods.

From a structural perspective, the molecule consists of a phenyl ring substituted with a trifluoromethoxy group at the para position. The propionic acid moiety attached to this ring contributes to the compound's acidity and solubility properties. These characteristics are essential for its functionality in various chemical reactions and applications.

Moreover, 2-(4-Trifluoromethoxyphenyl)Propionic Acid has been studied for its role in polymer science. Its ability to act as a monomer in polymerization reactions has opened new avenues for developing advanced materials with tailored properties. For example, polymers derived from this compound exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

In conclusion, 2-(4-Trifluoromethoxyphenyl)Propionic Acid (CAS No. 902837-63-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials, this compound is expected to contribute significantly to the development of innovative solutions in medicine, agriculture, and materials science.

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